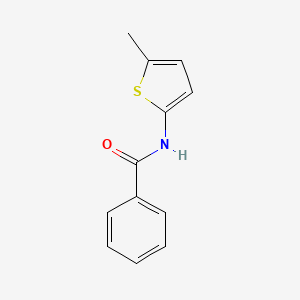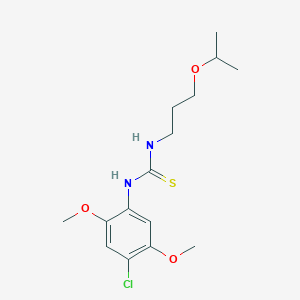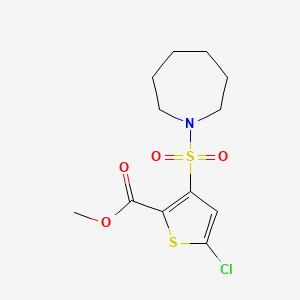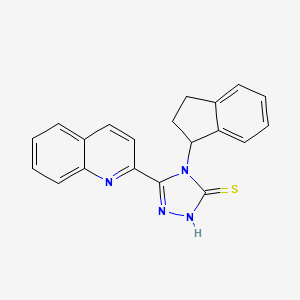![molecular formula C28H29N3O4 B14919119 3-benzyl-5-(3,4-dimethoxyphenyl)-4-imino-8,8-dimethyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one](/img/structure/B14919119.png)
3-benzyl-5-(3,4-dimethoxyphenyl)-4-imino-8,8-dimethyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-(3,4-dimethoxyphenyl)-4-imino-8,8-dimethyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines
Preparation Methods
The synthesis of 3-benzyl-5-(3,4-dimethoxyphenyl)-4-imino-8,8-dimethyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one can be achieved through a multi-step process involving various organic reactions. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For example, the synthesis may start with the reaction of a benzyl-substituted chromene derivative with a dimethoxyphenyl-substituted amine under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-benzyl-5-(3,4-dimethoxyphenyl)-4-imino-8,8-dimethyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
3-benzyl-5-(3,4-dimethoxyphenyl)-4-imino-8,8-dimethyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(3,4-dimethoxyphenyl)-4-imino-8,8-dimethyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
3-benzyl-5-(3,4-dimethoxyphenyl)-4-imino-8,8-dimethyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one can be compared with other similar compounds, such as:
(E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine: This compound shares structural similarities but differs in the presence of a pyrazolo[4,3-c]pyridine ring instead of a chromeno[2,3-d]pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-one derivatives:
Properties
Molecular Formula |
C28H29N3O4 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
3-benzyl-5-(3,4-dimethoxyphenyl)-4-imino-8,8-dimethyl-7,9-dihydro-5H-chromeno[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C28H29N3O4/c1-28(2)13-19(32)24-22(14-28)35-27-25(23(24)18-10-11-20(33-3)21(12-18)34-4)26(29)31(16-30-27)15-17-8-6-5-7-9-17/h5-12,16,23,29H,13-15H2,1-4H3 |
InChI Key |
RXGDXVPHNXZPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=CN(C3=N)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-({[(4-iodophenyl)carbonyl]oxy}methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B14919042.png)

![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylphenyl)amino]propylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919063.png)
![methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate](/img/structure/B14919068.png)
![12-(4-Methoxyphenyl)-2-[(1-naphthyloxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B14919072.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919073.png)

![2-chloro-N-[(2-methylquinolin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14919089.png)
![7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14919095.png)

![5-(3-phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14919122.png)


